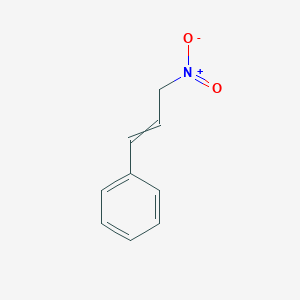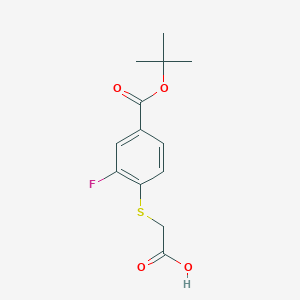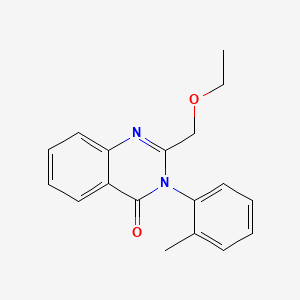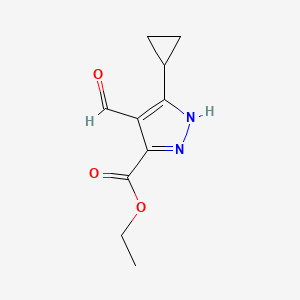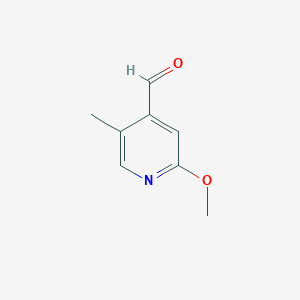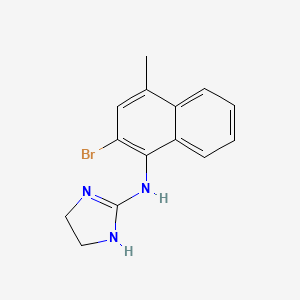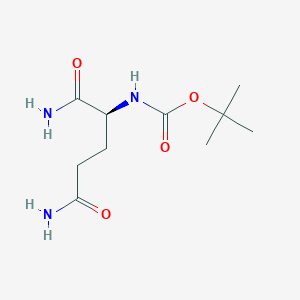
2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 4-chlorophenyl group, a phenyl group, and a tosyl group attached to the aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine typically involves the reaction of 4-chlorobenzylamine with phenylacetaldehyde in the presence of a tosylating agent such as p-toluenesulfonyl chloride. The reaction is carried out under basic conditions, often using a base like triethylamine or sodium hydroxide, to facilitate the formation of the aziridine ring. The reaction mixture is usually heated to promote the cyclization process, and the product is purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and reduce reaction times. Industrial production methods focus on scalability, cost-effectiveness, and minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted amines, thioethers, and ethers, respectively.
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form aziridine N-oxides.
Reduction: Reduction of the aziridine ring can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to yield the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and methanol are commonly used under mild conditions.
Oxidation: m-CPBA is used in an organic solvent like dichloromethane at low temperatures.
Reduction: Hydrogen gas in the presence of Pd/C catalyst under atmospheric pressure.
Major Products Formed
Nucleophilic Substitution: Substituted amines, thioethers, and ethers.
Oxidation: Aziridine N-oxides.
Reduction: Primary amines.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a building block for drug development.
Industry: It is used in the production of fine chemicals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine involves its reactivity due to the strained aziridine ring. The ring strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. In biological systems, the compound may interact with cellular nucleophiles, leading to potential biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromophenyl)-3-phenyl-1-tosylaziridine
- 2-(4-Methylphenyl)-3-phenyl-1-tosylaziridine
- 2-(4-Fluorophenyl)-3-phenyl-1-tosylaziridine
Uniqueness
2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness affects its reactivity and the types of reactions it undergoes compared to similar compounds with different substituents.
Propriétés
Numéro CAS |
861437-23-2 |
|---|---|
Formule moléculaire |
C21H18ClNO2S |
Poids moléculaire |
383.9 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-1-(4-methylphenyl)sulfonyl-3-phenylaziridine |
InChI |
InChI=1S/C21H18ClNO2S/c1-15-7-13-19(14-8-15)26(24,25)23-20(16-5-3-2-4-6-16)21(23)17-9-11-18(22)12-10-17/h2-14,20-21H,1H3 |
Clé InChI |
SGHZDLDZDFOLMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate](/img/structure/B13936924.png)
![2,4-Dichloropyrido[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13936930.png)
![8-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13936931.png)


